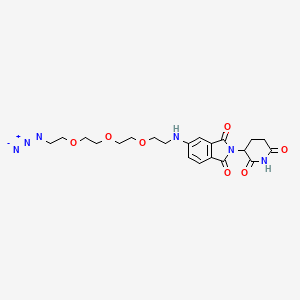
Pomalidomide-5'-PEG3-C2-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide-5’-PEG3-C2-azide: is a synthetic compound that belongs to the class of protein degrader building blocks. It is used primarily in the field of targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound contains a Cereblon (CRBN)-recruiting ligand and a PEGylated crosslinker with a pendant azide group, making it suitable for click chemistry applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide-5’-PEG3-C2-azide involves multiple steps, starting with the preparation of the Pomalidomide core structureThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production of Pomalidomide-5’-PEG3-C2-azide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as automated synthesis platforms may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide-5’-PEG3-C2-azide undergoes various chemical reactions, including:
Click Chemistry Reactions: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing alkyne, DBCO, or BCN groups
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
CuAAC Reactions: Copper(I) catalysts, alkyne-containing molecules, and organic solvents.
SPAAC Reactions: DBCO or BCN-containing molecules, typically performed in aqueous or organic solvents
Major Products: The major products formed from these reactions are conjugates that link Pomalidomide-5’-PEG3-C2-azide to various target molecules, facilitating targeted protein degradation .
Scientific Research Applications
Chemistry: Pomalidomide-5’-PEG3-C2-azide is used as a building block in the synthesis of PROTACs, enabling the study of targeted protein degradation mechanisms .
Biology: In biological research, this compound is employed to investigate the role of specific proteins in cellular processes by selectively degrading them .
Medicine: Pomalidomide-5’-PEG3-C2-azide has potential therapeutic applications in the treatment of diseases such as cancer, where targeted protein degradation can be used to eliminate disease-causing proteins .
Industry: In the pharmaceutical industry, this compound is used in drug discovery and development, particularly in the creation of novel therapeutics based on PROTAC technology .
Mechanism of Action
Pomalidomide-5’-PEG3-C2-azide exerts its effects by recruiting the E3 ubiquitin ligase Cereblon (CRBN) to the target protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein. The PEG3 linker and azide group facilitate the conjugation of Pomalidomide-5’-PEG3-C2-azide to various target ligands, enhancing its versatility in targeted protein degradation applications .
Comparison with Similar Compounds
- Pomalidomide-PEG2-azide
- Pomalidomide-PEG4-azide
- Pomalidomide-PEG5-azide
- Pomalidomide-PEG6-azide
Comparison: Pomalidomide-5’-PEG3-C2-azide is unique due to its specific PEG3 linker length and the presence of the azide group, which allows for efficient click chemistry reactions. Compared to other similar compounds, it offers a balance between linker length and functional group reactivity, making it a versatile tool in the synthesis of PROTACs .
Properties
Molecular Formula |
C21H26N6O7 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
5-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C21H26N6O7/c22-26-24-6-8-33-10-12-34-11-9-32-7-5-23-14-1-2-15-16(13-14)21(31)27(20(15)30)17-3-4-18(28)25-19(17)29/h1-2,13,17,23H,3-12H2,(H,25,28,29) |
InChI Key |
GDCUSYFJBZHHCO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















